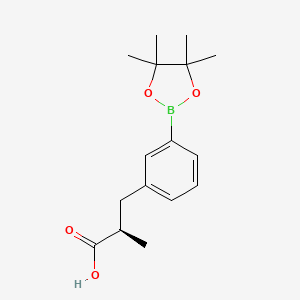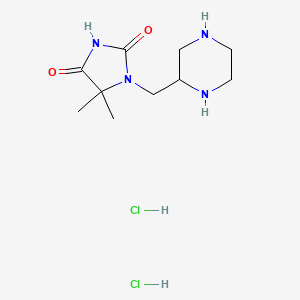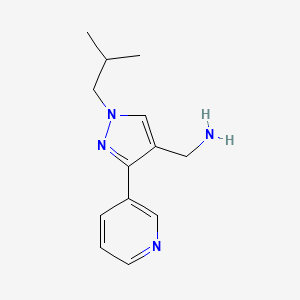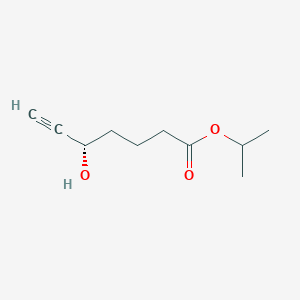![molecular formula C16H15N3O B13348013 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The structure of this compound consists of a fused bicyclic system with a carboxamide group at the 7th position, a methyl group at the 6th position, and an o-tolyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be achieved through a multi-step process involving the following key steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a three-component reaction involving 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This reaction is typically carried out under catalyst-free conditions using a green solvent, making it an eco-friendly and scalable process .
-
Introduction of the Methyl Group: : The methyl group at the 6th position can be introduced through a regioselective alkylation reaction. This step requires the use of a suitable alkylating agent and a base to facilitate the reaction .
-
Attachment of the o-Tolyl Group: : The o-tolyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of an arylboronic acid and a palladium catalyst under mild conditions .
-
Formation of the Carboxamide Group: : The carboxamide group at the 7th position can be formed through an amidation reaction. This step involves the use of an amine and a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate reaction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and process optimization techniques to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids .
-
Reduction: : Reduction reactions can be performed on the carboxamide group to yield the corresponding amine .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine core .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Similar Compounds: Examples include 2-ethyl-6-chloroimidazo[1,2-a]pyridine, 6-methylimidazo[1,2-a]pyridine, and 2-phenylimidazo[1,2-a]pyridine.
Uniqueness: The presence of the o-tolyl group and the carboxamide functionality at specific positions makes this compound unique.
Eigenschaften
Molekularformel |
C16H15N3O |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)14-9-19-8-11(2)13(16(17)20)7-15(19)18-14/h3-9H,1-2H3,(H2,17,20) |
InChI-Schlüssel |
BYMGDYGTVXYVQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)










